1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride
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Overview
Description
1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride typically involves the iodination of 1,2,3,4-tetrahydroisoquinoline. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline ring to an isoquinoline ring.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like organolithium or Grignard reagents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized isoquinolines .
Scientific Research Applications
1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the iodine atom.
1,2,3,4-Tetrahydro-6-iodo-isoquinoline: Another iodinated derivative with the iodine atom at a different position.
1,2,3,4-Tetrahydro-5-bromo-isoquinoline: A brominated analog with similar chemical properties.
Uniqueness
1,2,3,4-Tetrahydro-5-iodo-isoquinoline hydrochloride is unique due to the presence of the iodine atom at the 5-position, which can significantly influence its reactivity and biological activity. This structural feature makes it a valuable compound for various synthetic and medicinal applications .
Properties
Molecular Formula |
C9H11ClIN |
---|---|
Molecular Weight |
295.55 g/mol |
IUPAC Name |
5-iodo-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C9H10IN.ClH/c10-9-3-1-2-7-6-11-5-4-8(7)9;/h1-3,11H,4-6H2;1H |
InChI Key |
BNSIGTHVXLDJAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)I.Cl |
Origin of Product |
United States |
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